molecular formula C12H23NS B7542050 N-(3-methylcyclohexyl)thian-4-amine

N-(3-methylcyclohexyl)thian-4-amine

Cat. No.: B7542050
M. Wt: 213.38 g/mol
InChI Key: ZZRJRKRVAHPYGR-UHFFFAOYSA-N
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Description

N-(3-Methylcyclohexyl)thian-4-amine is a sulfur-containing amine derivative featuring a tetrahydrothiopyran (thian) ring substituted with a 3-methylcyclohexyl group at the 4-position. The cyclohexyl group confers rigidity and lipophilicity, while the thian ring introduces sulfur-based electronic and steric properties .

Properties

IUPAC Name

N-(3-methylcyclohexyl)thian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NS/c1-10-3-2-4-12(9-10)13-11-5-7-14-8-6-11/h10-13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRJRKRVAHPYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(3-methylcyclohexyl)thian-4-amine typically involves the reaction of 3-methylcyclohexylamine with thian-4-amine under specific conditions. One common method includes the use of a catalyst such as protonic acid to facilitate the reaction. The reaction is carried out at moderate temperatures and pressures to ensure the formation of the desired product .

Industrial Production Methods: For industrial production, the process is scaled up to accommodate larger quantities. The reaction conditions are optimized to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(3-methylcyclohexyl)thian-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

Chemistry: N-(3-methylcyclohexyl)thian-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It is used in the development of probes and sensors for detecting specific biomolecules .

Medicine: It is investigated for its pharmacological properties and potential therapeutic uses .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-(3-methylcyclohexyl)thian-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of N-(3-Methylcyclohexyl)thian-4-amine and Analogs
Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
This compound* Thian-4-amine 3-Methylcyclohexyl Likely C12H23NS ~225 (estimated) Not provided
N-(3-Bromo-4-fluorophenyl)thian-4-amine Thian-4-amine 3-Bromo-4-fluorophenyl C11H13BrFNS 290.20 1565419-05-7
N-(6-Methylheptan-2-yl)thian-4-amine Thian-4-amine 6-Methylheptan-2-yl C13H27NS 229.43 1153349-35-9
1-Methyl-N-(3-methylcyclohexyl)-1H-pyrazol-4-amine Pyrazole-4-amine 3-Methylcyclohexyl C11H19N3 193.29 1153293-81-2
N-Cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine Thienopyrimidine Cyclohexyl, phenyl C18H19N3S 309.44 379247-62-8

*Estimated properties based on structural analogs.

Physicochemical and Functional Differences

Electronic Effects: The 3-bromo-4-fluorophenyl substituent (CAS 1565419-05-7) introduces electronegative halogens, enhancing polar interactions and molecular weight compared to the methylcyclohexyl group . The thian ring (vs.

Lipophilicity and Solubility: The 3-methylcyclohexyl group increases lipophilicity compared to aliphatic chains (e.g., 6-methylheptan-2-yl in CAS 1153349-35-9), favoring membrane permeability but reducing aqueous solubility .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

CompoundSolventBaseTemp. (°C)Yield (%)Source
N-(3-fluoro-4-methylphenyl)thian-4-amineTolueneNaOH7065
N-(3-fluoro-2-methylphenyl)thian-4-amineChloroformK2_2CO3_38058

How is this compound characterized structurally and chemically?

Characterization involves:

  • Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6_6 or CDCl3_3) to confirm amine and cyclohexyl proton environments. IR spectroscopy identifies N–H and C–S stretches .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • Elemental analysis : Confirmation of C, H, N, and S content .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles .

What initial biological screening assays are recommended for evaluating the bioactivity of this compound?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC50_{50} determination via fluorescence-based methods) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Q. Table 2: Common Assays for Bioactivity Screening

Assay TypeModel SystemKey ParametersReference
AntimicrobialS. aureusMIC (µg/mL)
Enzyme InhibitionTyrosine kinaseIC50_{50} (nM)
CytotoxicityHeLa cellsEC50_{50} (µM)

Advanced Research Questions

How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Solvent optimization : Test polar (DMF) vs. non-polar (toluene) solvents to balance reactivity and byproduct formation .
  • Catalyst screening : Evaluate phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., CuI) to accelerate substitution .
  • Design of Experiments (DoE) : Use factorial design to assess interactions between temperature, base concentration, and reaction time .

What strategies are effective in resolving contradictory data from biological assays involving this compound?

  • Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and agar diffusion methods to rule out false positives .
  • Compound purity verification : Reanalyze via HPLC-MS to exclude impurities affecting results .
  • Structure-activity relationship (SAR) studies : Compare activity across analogs to identify critical substituents (e.g., fluorine vs. methyl groups) .

How does computational modeling aid in understanding the interaction of this compound with biological targets?

  • Molecular docking : Predict binding modes to enzymes (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with active-site residues .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking results .
  • Pharmacophore modeling : Identify essential structural features (e.g., amine group, cyclohexyl ring) for bioactivity .

What are the best practices for designing comparative studies between this compound and its structural analogs?

  • Variable control : Maintain consistent assay conditions (e.g., cell line, solvent) to isolate substituent effects .
  • Structural diversity : Include analogs with varied substituents (e.g., halogens, methyl groups) to map SAR .
  • Statistical analysis : Use ANOVA to determine significance of activity differences between analogs .

Q. Table 3: Example Comparative Study Design

AnalogSubstituent VariationAssay TypeKey FindingReference
N-(3-fluorophenyl)thian-4-amineFluorine at C3AntimicrobialEnhanced MIC vs. E. coli
N-(4-methylphenyl)thian-4-amineMethyl at C4CytotoxicityLower EC50_{50} in HeLa

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